5-chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core substituted with a chlorine atom at position 5 and a piperazine-linked pyrimidinyl group at position 4.
Properties
IUPAC Name |
5-chloro-6-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7/c1-2-19-14-3-4-20-16(22-14)24-7-5-23(6-8-24)15-13(17)9-12(10-18)11-21-15/h3-4,9,11H,2,5-8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDVDRRUNYENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 5-position of the pyridine ring.
- Pyrimidine and piperazine moieties , which are known to contribute to various biological activities.
- Carbonitrile functional group , enhancing its reactivity and interaction with biological targets.
Molecular Formula: CHClN
Molecular Weight: 335.82 g/mol
Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the pyrimidine moiety may influence kinase activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including breast and colon cancer:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| HT29 (Colon Cancer) | 8.2 | Inhibition of cell proliferation through cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The presence of the carbonitrile group is believed to enhance membrane permeability, allowing for greater efficacy against bacterial strains.
Neuropharmacological Effects
Preliminary studies suggest that the compound may exhibit neuropharmacological effects, particularly as an antagonist at certain receptors. Its structural similarity to known piperazine derivatives indicates potential activity in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.
Case Studies
- Case Study on Anticancer Activity : A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
- Case Study on Antimicrobial Efficacy : In a study evaluating its antibacterial properties, the compound was tested against a panel of resistant bacterial strains. Results showed that it inhibited growth effectively, suggesting its potential use as an alternative treatment for resistant infections.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular properties of the target compound and its analogs:
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound and CHIR-99021 share a pyridine-3-carbonitrile backbone, but CHIR-99021 incorporates a dichlorophenyl-imidazole-pyrimidine group, enhancing its hydrophobic interactions and kinase selectivity .
Substituent Effects: Chloro vs. Trifluoromethyl: The trifluoromethyl group in ’s compound improves metabolic stability compared to the chloro substituent in the target compound . Ethylamino vs. Morpholine: The ethylamino group in the target compound may facilitate hydrogen bonding, while morpholine in ’s analog could enhance solubility due to its oxygen-rich structure .
Piperazine Linker Modifications: The target compound’s piperazine connects to a pyrimidine with an ethylamino group, whereas CHIR-99021 uses an ethylamino linker to a dichlorophenyl-imidazole-pyrimidine, broadening its interaction profile with kinase domains .
Q & A
Q. How does this compound compare to structurally similar kinase inhibitors in terms of resistance profiles?
- Methodological Answer : Compare mutation tolerance using Ba/F3 cells engineered with kinase mutants (e.g., T790M EGFR). Resistance indices (RI = IC50<sup>mutant</sup>/IC50<sup>wild-type</sup>) >10 indicate high vulnerability. Cross-test with known inhibitors (e.g., gefitinib) to identify shared resistance mechanisms .
Q. What in silico tools predict its blood-brain barrier (BBB) permeability for neuro-oncology applications?
- Methodological Answer : Use QSAR models (e.g., BBB Predictor in MOE) with descriptors like molecular weight (<450 Da) and polar surface area (<90 Ų). Validate with PAMPA-BBB assays; a Pe value >4.0 × 10⁻⁶ cm/s suggests high permeability .
Synthesis and Characterization Challenges
Q. How can researchers address low yields in the final coupling step?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) and ligands (BINAP or SPhos). Optimize solvent (toluene vs. dioxane) and degas the mixture to prevent oxidative byproducts. Use microwave-assisted synthesis (100–150°C, 30 min) to accelerate kinetics .
Q. What analytical techniques resolve ambiguities in stereochemistry?
- Methodological Answer : Perform X-ray crystallography (if crystals are obtainable) or NOESY NMR to detect spatial proximities. For chiral centers, use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol gradient .
Biological Mechanism Elucidation
Q. What functional assays confirm target engagement in cellular models?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to measure stabilization of the target kinase upon compound binding. Combine with siRNA knockdown to validate phenotype rescue .
Q. How can researchers differentiate apoptosis from necrosis in treatment-induced cell death?
- Methodological Answer : Perform Annexin V/PI staining (flow cytometry) and monitor caspase-3/7 activation (luminescent assays). Necrosis is indicated by PI+/Annexin V− populations and ATP depletion .
Advanced Applications
Q. What strategies enable site-specific conjugation for antibody-drug conjugate (ADC) development?
- Methodological Answer : Introduce a click chemistry handle (e.g., azide or DBCO) at the pyridine 4-position. Conjugate via strain-promoted alkyne-azide cycloaddition (SPAAC) to antibody cysteine residues. Characterize DAR (drug-antibody ratio) by HIC-HPLC .
Q. Q. How can the compound’s pharmacokinetics be improved for in vivo studies?
- Methodological Answer : Formulate with solubilizing agents (e.g., Captisol®) or PEGylated liposomes. Conduct PK studies in rodents (IV and PO dosing) to calculate AUC, Cmax, and t1/2. Adjust logP via prodrug strategies (e.g., phosphate esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
